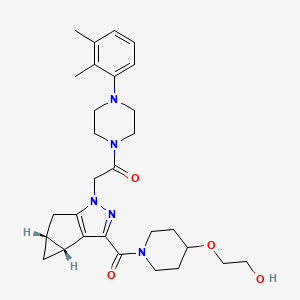
Ido-IN-15
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ido-IN-15 involves several steps, starting with the preparation of key intermediates. The compound is synthesized through a series of reactions, including halogenation, nucleophilic substitution, and cyclization . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality . The final product is subjected to rigorous quality control measures to ensure its suitability for research and therapeutic applications .
化学反応の分析
Types of Reactions: Ido-IN-15 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound’s structure and enhancing its inhibitory activity against IDO1 .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent environments .
Major Products: The major products formed from these reactions include various derivatives of this compound, which are evaluated for their potency and selectivity as IDO1 inhibitors . These derivatives help in understanding the structure-activity relationship and optimizing the compound for therapeutic use .
科学的研究の応用
Ido-IN-15 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a tool compound to study the kynurenine pathway and the role of IDO1 in tryptophan metabolism . In biology, it helps in elucidating the mechanisms of immune regulation and tumor immune escape . In medicine, this compound is being investigated for its potential as an immunotherapeutic agent in cancer treatment . Its industrial applications include the development of diagnostic assays and therapeutic formulations .
作用機序
Ido-IN-15 exerts its effects by inhibiting the enzymatic activity of IDO1, thereby preventing the conversion of tryptophan to kynurenine . This inhibition leads to the accumulation of tryptophan and a decrease in immunosuppressive metabolites, thereby enhancing the immune response against tumors . The molecular targets of this compound include the active site of IDO1, where it binds and blocks the enzyme’s catalytic function . The pathways involved in its mechanism of action include the kynurenine pathway and various immune signaling pathways .
類似化合物との比較
Similar Compounds: Similar compounds to Ido-IN-15 include other IDO1 inhibitors such as epacadostat, navoximod, and indoximod . These compounds share a common mechanism of action but differ in their potency, selectivity, and pharmacokinetic properties .
Uniqueness: This compound is unique in its high potency and selectivity for IDO1, making it a promising candidate for therapeutic development . Compared to other IDO1 inhibitors, this compound has shown superior efficacy in preclinical studies, highlighting its potential as a more effective immunotherapeutic agent .
生物活性
Ido-IN-15 is a compound that has garnered attention due to its potential biological activity, particularly in the context of immunomodulation and cancer therapy. This article delves into the biological mechanisms, efficacy, and research findings associated with this compound, drawing from diverse sources to provide a comprehensive overview.
This compound functions as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the catabolism of tryptophan along the kynurenine pathway. IDO plays a significant role in immune regulation by promoting immunosuppressive environments, particularly in tumors. The inhibition of IDO can enhance T cell responses against tumors by preventing tryptophan depletion and the accumulation of immunosuppressive metabolites like kynurenine.
Key Mechanisms:
- Tryptophan Depletion: IDO converts tryptophan into kynurenine, leading to reduced availability of this essential amino acid for T cells, which can impair their function and proliferation.
- Immunosuppressive Metabolites: Kynurenine and other metabolites produced by IDO can induce regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further suppressing anti-tumor immunity .
Biological Activity and Efficacy
Research has demonstrated that this compound effectively inhibits IDO activity, leading to enhanced immune responses in various cancer models. The following table summarizes key findings from recent studies:
Case Studies
Case Study 1: Immunotherapy Enhancement
A clinical trial investigated the combination of this compound with PD-1 inhibitors in patients with advanced melanoma. Results indicated that patients receiving the combination therapy exhibited improved overall survival rates compared to those receiving PD-1 inhibitors alone. The study highlighted the importance of targeting IDO to overcome resistance mechanisms in tumor microenvironments .
Case Study 2: Hematological Malignancies
In patients with B-cell malignancies, elevated IDO levels were associated with poor responses to CAR T-cell therapies. Treatment with this compound restored CAR T-cell functionality by reducing IDO-mediated suppression, indicating a potential therapeutic strategy for enhancing CAR T-cell efficacy in hematological cancers .
Research Findings
Recent studies have expanded our understanding of this compound's role in modulating immune responses:
- IDO Inhibition and Tumor Microenvironment: this compound has been shown to alter the tumor microenvironment by decreasing MDSC activity and increasing effector T cell populations, thereby enhancing anti-tumor immunity .
- Combination Therapies: The efficacy of this compound is potentiated when used in combination with other immunotherapies, such as anti-PD-1 or CTLA-4 antibodies. This suggests a synergistic effect that could be leveraged for more effective cancer treatments .
- Safety Profile: Clinical trials have reported a manageable safety profile for this compound, with minimal adverse effects observed during treatment regimens involving this compound .
特性
分子式 |
C29H39N5O4 |
|---|---|
分子量 |
521.7 g/mol |
IUPAC名 |
1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-[(2R,4R)-9-[4-(2-hydroxyethoxy)piperidine-1-carbonyl]-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]ethanone |
InChI |
InChI=1S/C29H39N5O4/c1-19-4-3-5-24(20(19)2)31-10-12-32(13-11-31)26(36)18-34-25-17-21-16-23(21)27(25)28(30-34)29(37)33-8-6-22(7-9-33)38-15-14-35/h3-5,21-23,35H,6-18H2,1-2H3/t21-,23-/m1/s1 |
InChIキー |
AUNDCQZYBPUZKC-FYYLOGMGSA-N |
異性体SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CN3C4=C([C@@H]5C[C@@H]5C4)C(=N3)C(=O)N6CCC(CC6)OCCO)C |
正規SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CN3C4=C(C5CC5C4)C(=N3)C(=O)N6CCC(CC6)OCCO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















